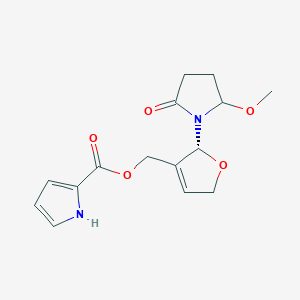
Borane-2-picoline complex
Overview
Description
Borane-2-picoline complex is an organic boron compound with the chemical formula C7H10BN . It is a colorless to pale yellow solid with a peculiar odor . This compound is a strong reducing agent and can be used in organic synthesis .
Synthesis Analysis
2-Picoline-borane (pic-BH3) is an excellent alternative reagent for reductive aminations . It is a stable solid that can be stored for long periods without detectable decomposition . This reagent is effective at direct reductive aminations in methanol, water, or even solvent-free conditions .Molecular Structure Analysis
The molecular structure of Borane-2-picoline complex is represented by the formula C6H10NB . The molecular weight of this compound is 106.96 g/mol .Chemical Reactions Analysis
2-Picoline-borane complex is used as a reducing agent in organic synthesis . It is particularly effective for the direct conversion of carbonyl products into amines . It has been reported that reactions in water proceed in good yields for poorly water-soluble amines, but not for highly water-soluble amines .Physical And Chemical Properties Analysis
Borane-2-picoline complex is a colorless to pale yellow solid . It is a stable solid that can be stored for long periods without detectable decomposition .Scientific Research Applications
Enzyme Stabilization
2-Picolineborane has been used in the field of biocatalysis for enzyme stabilization. Enzymes immobilized on supports activated with aliphatic aldehyde groups (like glyoxyl agarose) are often stabilized using borohydride reduction. However, this process can sometimes adversely affect the structure-activity of some immobilized enzymes. In such cases, 2-Picolineborane is proposed as a milder reducing agent . For instance, bacterial ®-mandelate dehydrogenase (ManDH) immobilized and reduced with borohydride almost completely lost its catalytic activity. In contrast, using 2-Picolineborane and blocking the remaining aldehyde groups on the support with glycine allowed for a conjugate with a significant activity of 19.5%. This improved biocatalyst was 357-fold more stable than the soluble enzyme .
Oligosaccharide Labeling
2-Picolineborane has been proposed as a non-toxic reducing agent for oligosaccharide labeling by reductive amination . This process involves the reaction of the amine group of the label with the reducing-end aldehyde group of the oligosaccharide to form a Schiff base, which is then reduced to a secondary amine. Traditionally, sodium cyanoborohydride, a toxic compound, was used for this reduction. However, 2-Picolineborane, being non-toxic, is a safer alternative. It has been demonstrated that 2-Picolineborane has similar labeling efficacies to sodium cyanoborohydride for dextran oligosaccharides and plasma N-glycans .
Mechanism of Action
Target of Action
The primary targets of 2-Picolineborane are oligosaccharides . Oligosaccharides are carbohydrates that consist of a small number of simple sugars (or monosaccharides) linked together. They play crucial roles in various biological processes such as cell-cell interaction, receptor activation, and molecular trafficking .
Mode of Action
2-Picolineborane interacts with its targets through a process known as reductive amination . In this process, the amine group of a label reacts with the reducing-end aldehyde group of the oligosaccharide to form a Schiff base. This Schiff base is then reduced to a secondary amine . 2-Picolineborane acts as the reducing agent in this process .
Biochemical Pathways
The reductive amination process involving 2-Picolineborane affects the biochemical pathways related to the labeling and detection of oligosaccharides . This process enhances the ionization efficiencies of the oligosaccharides, improving their detection in mass spectrometry .
Pharmacokinetics
It’s worth noting that 2-picolineborane is a very stable solid that can be stored without noticeable decomposition . It is an excellent alternative for reductive aminations in methanol, water, or even under solvent-free conditions .
Result of Action
The result of 2-Picolineborane’s action is the successful labeling of oligosaccharides . This labeling allows for improved detection of oligosaccharides in fluorescence detection and mass spectrometry . It is a non-toxic alternative to the extensively used, but toxic sodium cyanoborohydride .
Action Environment
The action of 2-Picolineborane can be carried out in various environments, including methanol, water, or even under solvent-free conditions . This versatility suggests that environmental factors such as solvent type and presence may influence the compound’s action, efficacy, and stability .
Safety and Hazards
Borane-2-picoline complex is an irritating chemical that can cause irritation to the skin, eyes, and respiratory system . Therefore, it is necessary to wear appropriate protective equipment such as gloves, goggles, and face shields during operation . It is also classified as a substance that, in contact with water, emits flammable gases .
Future Directions
properties
InChI |
InChI=1S/C6H7N.B/c1-6-4-2-3-5-7-6;/h2-5H,1H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXLIQMGIGEHJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462171 | |
| Record name | 2-Picolineborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Picolineborane | |
CAS RN |
3999-38-0 | |
| Record name | 2-Picolineborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boron, trihydro(2-methylpyridine)-, (T-4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




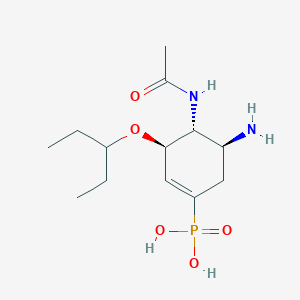

![(2E,4E,6E)-3-Methyl-6-fluoro-7-[(1-isopropyl-1,2,3,4-tetrahydroquinoline)-6-yl]-2,4,6-nonatrienoic acid](/img/structure/B1247351.png)
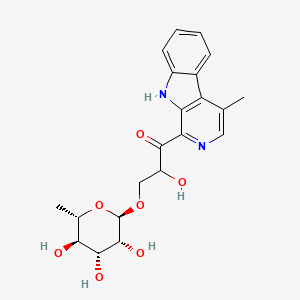
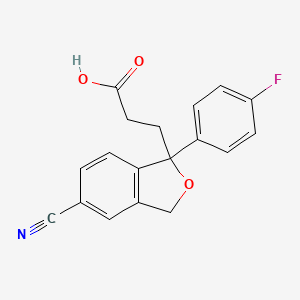
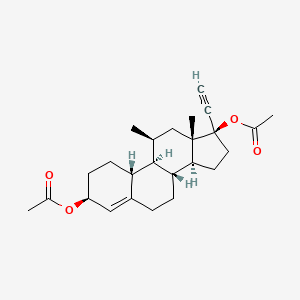

![(14S,17Z,27S)-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B1247361.png)
![Pyrido[4,3-b]indolizine-5,7-dione, 8-methoxy-1-(phenylmethyl)-](/img/structure/B1247362.png)

![(2S,3aS,6R,7aS)-6-hydroxy-1-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B1247368.png)
![7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-one](/img/structure/B1247369.png)
